N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidine core. Its structure includes:
- A 5-chloro-2-methoxyphenyl group attached via an acetamide linkage, contributing to electronic and steric properties critical for bioactivity.
- A 3-methylbutyl substituent at position 3 of the pyrimidine ring, enhancing lipophilicity and influencing pharmacokinetic behavior.
- A sulfanyl (-S-) bridge connecting the acetamide moiety to the benzofuropyrimidine scaffold, a common feature in bioactive molecules targeting enzymes or receptors .
This compound is hypothesized to exhibit activity in enzyme inhibition (e.g., lipoxygenase, kinases) or antimicrobial applications, based on structural analogs in the literature .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4S/c1-14(2)10-11-28-23(30)22-21(16-6-4-5-7-18(16)32-22)27-24(28)33-13-20(29)26-17-12-15(25)8-9-19(17)31-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIKVDHDQBKUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Chloro and Methoxy Substituents : These groups contribute to the compound's lipophilicity and biological interactions.
- Benzofuro and Pyrimidine Moieties : These rings are known for their roles in various biological activities, including anticancer and antimicrobial properties.
Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives demonstrate the ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
- Antimicrobial Effects : Compounds with similar structures have shown antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Properties : Studies suggest that such compounds can induce apoptosis in cancer cells through various signaling pathways.
Biological Activity Data
The following table summarizes the biological activities reported for compounds with structural similarities to N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide:
| Activity | IC50/MIC Values | Reference |
|---|---|---|
| Antibacterial | 0.12 - 0.98 µg/mL | |
| Antifungal | 0.49 - 0.12 µg/mL | |
| COX Inhibition | IC50 = 0.5 µM | |
| Cytotoxicity (Cancer) | IC50 = 15 µM |
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of pyrimidine derivatives similar to the target compound against various bacterial strains. The results indicated significant antibacterial activity with MIC values lower than those of standard antibiotics, suggesting a potential for development into new antimicrobial agents.
- Anti-inflammatory Effects : In vitro studies demonstrated that related compounds could effectively inhibit nitric oxide production in LPS-stimulated macrophages, highlighting their potential as anti-inflammatory agents.
- Cancer Cell Apoptosis : Research involving structurally similar compounds showed induction of apoptosis in multiple cancer cell lines, with mechanisms involving caspase activation and mitochondrial membrane potential disruption.
Comparison with Similar Compounds
N-(2-Chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Key differences :
- Substitution at position 3: 3-methoxyphenyl vs. 3-methylbutyl in the target compound.
- Acetamide group: 2-chlorophenyl vs. 5-chloro-2-methoxyphenyl .
- Implications: The 3-methylbutyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the aromatic 3-methoxyphenyl substituent (logP ~2.8). This may enhance membrane permeability .
2-[2,4-Dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide
- Key differences :
- 2,4-Dioxo vs. 4-oxo in the pyrimidine ring.
- Substitution at position 3: 2-phenylethyl (aromatic) vs. 3-methylbutyl (aliphatic).
Analogues with Varied Heterocyclic Cores
2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Core structure: Thieno[2,3-d]pyrimidine vs. benzofuro[3,2-d]pyrimidine.
- Key differences: Thiophene ring (thieno) vs. furan-benzene fused system (benzofuro). Substituents: 5-methylfuran and allyl vs. 3-methylbutyl.
N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Key differences: Thieno[3,2-d]pyrimidine core vs. benzofuropyrimidine. 2-methylpropyl substituent vs. 3-methylbutyl.
- Implications :
Analogues with Modified Acetamide Moieties
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Derivatives
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key differences :
- Triazole core vs. pyrimidine.
- Substituents: pyridin-2-yl vs. benzofuropyrimidine.
Comparative Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Key Research Findings
Substituent Chain Length : Longer alkyl chains (e.g., 3-methylbutyl) improve lipophilicity and membrane permeability but may reduce solubility. Yields in synthesis decrease with increasing chain length (e.g., 51% for butyl vs. 45.4% for heptyl in ) .
Heterocyclic Core: Benzofuropyrimidines exhibit superior π-π stacking compared to thienopyrimidines, enhancing binding to aromatic enzyme pockets .
Sulfanyl vs. Sulfonamide : Sulfanyl acetamide derivatives show better metabolic stability than sulfonamides, making them preferable for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
